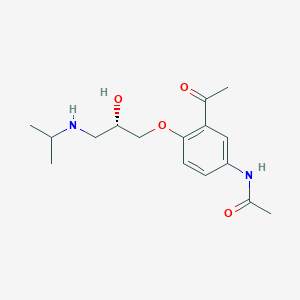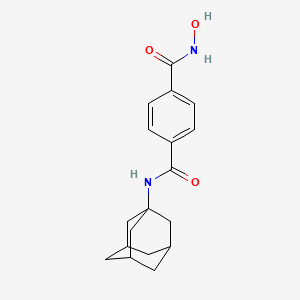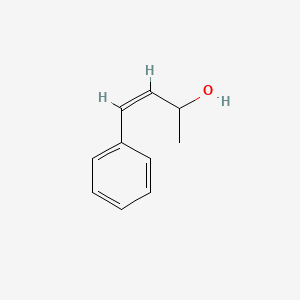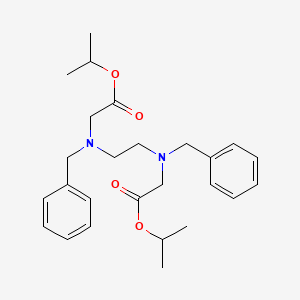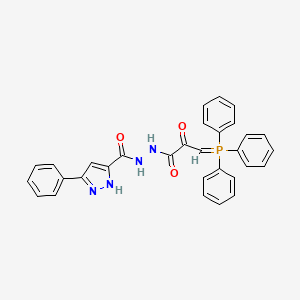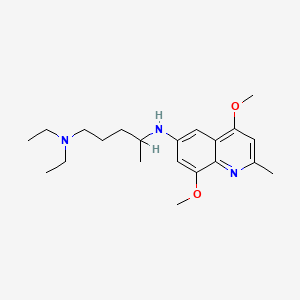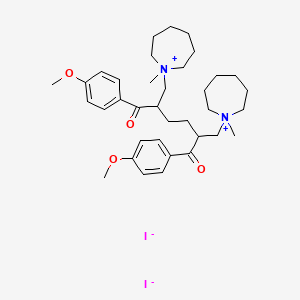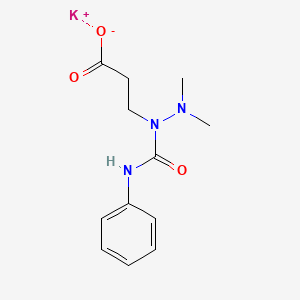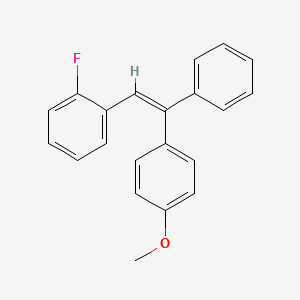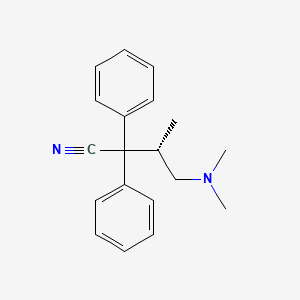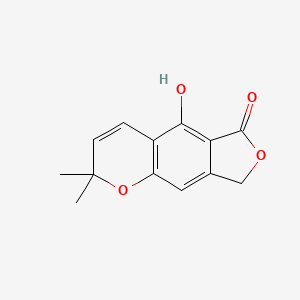![molecular formula C24H51NO7S B12763768 2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate CAS No. 60306-50-5](/img/structure/B12763768.png)
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate is a compound that combines the properties of both an amino alcohol and a sulfate ester. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and slightly soluble in ether, benzene, and carbon tetrachloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia or an amine. The reaction conditions include controlled temperature and pressure to ensure the desired product is obtained. For the preparation of [(Z)-octadec-9-enyl] hydrogen sulfate, oleic acid is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to produce the sulfate ester .
Industrial Production Methods
Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia in reactors designed to handle the exothermic nature of the reaction. The production of [(Z)-octadec-9-enyl] hydrogen sulfate is carried out in reactors where oleic acid is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions[][3].
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces simpler amines or alcohols.
Substitution: Produces substituted amines or esters[][3].
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a surfactant in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
Similar Compounds
Triethanolamine: Similar in structure but lacks the sulfate ester group.
Diethanolamine: Contains two hydroxyl groups and an amine group but lacks the sulfate ester group.
Monoethanolamine: Contains one hydroxyl group and an amine group.
Uniqueness
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate is unique due to its combination of amino alcohol and sulfate ester functionalities. This dual functionality imparts unique properties, such as enhanced solubility in both water and organic solvents, and the ability to act as both a surfactant and an emulsifier .
Properties
CAS No. |
60306-50-5 |
|---|---|
Molecular Formula |
C24H51NO7S |
Molecular Weight |
497.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[(Z)-octadec-9-enyl] hydrogen sulfate |
InChI |
InChI=1S/C18H36O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);8-10H,1-6H2/b10-9-; |
InChI Key |
GQFKVVVBCPAQHO-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


